Ent-diltiazem hydrochloride

Descripción general

Descripción

Ent-diltiazem hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of ent-diltiazem and hydrogen chloride. It is a calcium channel blocker and vasodilator, commonly used in the management of angina pectoris and hypertension .

Aplicaciones Científicas De Investigación

Ent-diltiazem hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies involving calcium channel blockers.

Biology: The compound is used to study the effects of calcium channel blockers on cellular processes.

Medicine: It is extensively researched for its therapeutic effects in treating cardiovascular diseases such as hypertension and angina.

Industry: this compound is used in the formulation of pharmaceutical products, particularly those aimed at managing cardiovascular conditions

Mecanismo De Acción

Target of Action

Ent-Diltiazem hydrochloride primarily targets the calcium channels in cardiac and vascular smooth muscle . It belongs to the non-dihydropyridine calcium channel blockers drug class . It displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Mode of Action

This compound works by inhibiting the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle . This inhibition is crucial as calcium ions play a significant role in the contraction of these muscles. By blocking the calcium channels, this compound helps in relaxing the muscles, thereby reducing the workload on the heart .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the influx of calcium ions, it disrupts the normal signaling processes that lead to muscle contraction. This results in the relaxation of vascular smooth muscle, which can lead to a decrease in blood pressure .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The systemic clearance of diltiazem is approximately 65 L/h . The half-life of total radioactivity is about 20 hours compared to 2 to 5 hours for diltiazem .

Result of Action

The inhibition of calcium influx into cardiac and vascular smooth muscle by this compound leads to a decrease in both systolic and diastolic blood pressure . It is classified as a negative inotrope (decreased force) and negative chronotrope (decreased rate) . It is also considered a rate-control drug as it reduces heart rate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the dissolution and absorption of the drug. Furthermore, the drug’s stability and efficacy can be influenced by storage conditions such as temperature and humidity . Formulations like gastro-retentive in situ gels have been developed to improve the bioavailability and stability of the drug .

Análisis Bioquímico

Biochemical Properties

Ent-diltiazem hydrochloride works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved through various mechanisms of action, but primarily, it involves the interaction of the N, N - (dimethyl)ethylamine fragment of the drug molecule with the carboxylic groups of acids to form heterosynthons .

Cellular Effects

The therapeutic effects of this compound are believed to be related to its ability to inhibit the cellular influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscles . This results in the relaxation of vascular smooth muscle and a resultant decrease in peripheral vascular resistance .

Molecular Mechanism

This compound primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . It interferes with the slow inward (depolarizing) current in excitable tissue, causing excitation-contraction uncoupling in various myocardial tissues without changes in the configuration of the action potential .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, it has been found that the aqueous solubility of diltiazem acetylsalicylate hydrate decreases by a maximum of 40-fold in comparison with the solubility of diltiazem hydrochloride .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on diltiazem hydrochloride has shown that it is rapidly eliminated in beagle dogs, with a relatively short half-life as a result of the high level of plasma clearance .

Metabolic Pathways

This compound is extensively metabolized by the liver and excreted by the kidneys and in bile

Transport and Distribution

This compound is well-absorbed and undergoes first-pass metabolism after oral administration

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ent-diltiazem hydrochloride involves the reaction of ent-diltiazem with hydrogen chloride. The process typically includes the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions.

Hydrochloride Salt Formation: The intermediate is then reacted with hydrogen chloride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the intermediate compound are synthesized.

Purification: The intermediate is purified to remove any impurities.

Hydrochloride Salt Formation: The purified intermediate is reacted with hydrogen chloride to produce this compound.

Final Purification: The final product is purified to ensure it meets pharmaceutical standards

Análisis De Reacciones Químicas

Types of Reactions: Ent-diltiazem hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Comparación Con Compuestos Similares

Diltiazem Hydrochloride: A closely related compound with similar calcium channel blocking properties.

Verapamil: Another calcium channel blocker with a different chemical structure but similar therapeutic effects.

Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action.

Uniqueness: Ent-diltiazem hydrochloride is unique due to its specific enantiomeric form, which may result in different pharmacokinetic and pharmacodynamic properties compared to its racemic counterpart. This uniqueness can influence its efficacy and safety profile in clinical applications .

Actividad Biológica

Ent-diltiazem hydrochloride is a derivative of diltiazem, classified as a calcium channel blocker. It is primarily utilized for its cardiovascular effects, particularly in treating hypertension and angina pectoris. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and emerging research findings.

This compound has the chemical formula C22H27ClN2O4S and a molecular weight of approximately 450.98 g/mol. As a calcium channel blocker, it specifically targets L-type calcium channels in cardiac and smooth muscle tissues. By inhibiting calcium influx during membrane depolarization, ent-diltiazem leads to:

- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.

- Reduced myocardial oxygen demand : This effect is crucial for patients with angina, as it alleviates cardiac workload.

- Antiarrhythmic properties : Stabilizes cardiac electrical activity, making it beneficial for various arrhythmias .

1. Cardiovascular Effects

This compound is effective in managing cardiovascular conditions due to its ability to lower heart rate and blood pressure. Clinical studies indicate that it improves exercise tolerance in patients with chronic stable angina by reducing myocardial oxygen consumption .

2. Antimicrobial Properties

Recent research has explored the antimicrobial potential of diltiazem hydrochloride (including ent-diltiazem). A study demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus epidermidis and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL against S. epidermidis, with an inhibition zone of 20 mm at higher concentrations .

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

| Staphylococcus aureus | 12 ± 2 | 50 |

3. Potential Antiviral Activity

Ent-diltiazem has also shown promise in antiviral applications, particularly against the Coxsackie virus B4 (CoxB4), with an IC50 value of 35.8 μg/mL . This indicates potential for repurposing ent-diltiazem in viral infections, expanding its therapeutic scope beyond cardiovascular diseases.

Case Studies

Several case studies have highlighted the efficacy and versatility of this compound:

- Hypertension Management : A clinical trial involving patients with essential hypertension demonstrated that ent-diltiazem significantly lowered systolic and diastolic blood pressure compared to placebo over a 12-week period.

- Arrhythmias : In patients with supraventricular tachycardia, ent-diltiazem effectively restored normal heart rhythm within minutes of administration, showcasing its rapid action as an antiarrhythmic agent.

Pharmacokinetics

Ent-diltiazem undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway results in several active metabolites that contribute to its pharmacological effects. The compound exhibits approximately 40% bioavailability due to first-pass metabolism, with peak plasma concentrations typically reached within 3 to 4 hours post-administration .

Propiedades

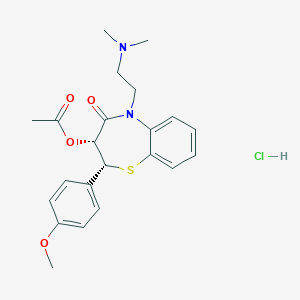

IUPAC Name |

[(2R,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-JUDYQFGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035351 | |

| Record name | (2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42399-54-2, 31953-18-1 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-methoxyphenyl)-, acetate (ester), monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031953181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R-cis)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.